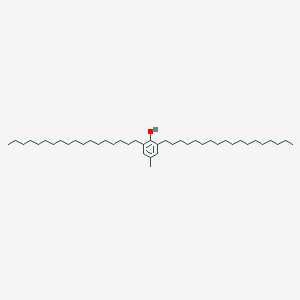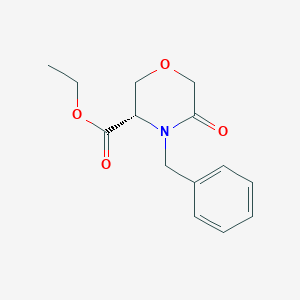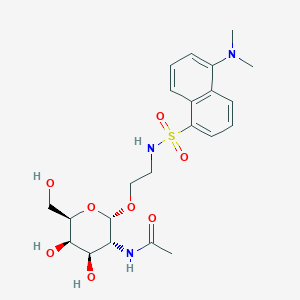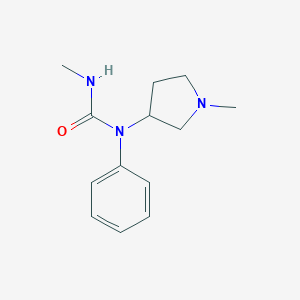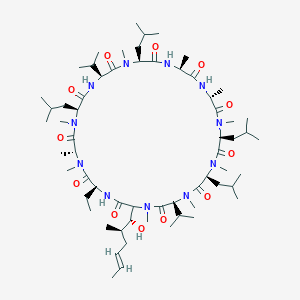
8-(N-Methylalanine)cyclosporin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(N-Methylalanine)cyclosporin A is a modified version of cyclosporin A, which is a cyclic polypeptide that was first discovered in 1971. Cyclosporin A is a potent immunosuppressant drug that is widely used in organ transplantation and autoimmune diseases. However, its clinical use is limited due to its toxic side effects and poor solubility. This compound is a promising alternative to cyclosporin A, as it has better solubility and reduced toxicity.
Wirkmechanismus
The mechanism of action of 8-(N-Methylalanine)cyclosporin A is similar to that of cyclosporin A. It binds to the intracellular protein cyclophilin A, forming a complex that inhibits the activity of calcineurin, a phosphatase that is involved in the activation of T cells. This results in the inhibition of T cell activation and cytokine production, leading to immunosuppression. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of cytokines, such as interleukin-2, interferon-gamma, and tumor necrosis factor-alpha, which are involved in the immune response. It has also been shown to inhibit the activation of T cells and the proliferation of B cells. Moreover, this compound has been shown to have anti-inflammatory activity by inhibiting the production of prostaglandins and leukotrienes. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-(N-Methylalanine)cyclosporin A in lab experiments include its potent immunosuppressive activity, reduced toxicity compared to cyclosporin A, and its potential use in cancer therapy. However, the limitations of using this compound in lab experiments include its high cost, the need for specialized equipment for its synthesis and purification, and its limited solubility.
Zukünftige Richtungen
There are several future directions for the research on 8-(N-Methylalanine)cyclosporin A. These include:
1. Investigating its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
2. Studying its mechanism of action in cancer cells and identifying potential targets for its use in cancer therapy.
3. Developing more efficient and cost-effective methods for its synthesis and purification.
4. Investigating its potential use in combination with other drugs for the treatment of various diseases.
5. Studying its pharmacokinetics and pharmacodynamics in animal models and humans.
6. Investigating its potential use in the prevention and treatment of transplant rejection.
7. Studying its potential use in the treatment of viral infections, such as hepatitis C and HIV.
In conclusion, this compound is a modified version of cyclosporin A that has potential therapeutic applications in various diseases. Its synthesis and purification methods have been extensively studied, and its mechanism of action has been elucidated. Future research on this compound should focus on its potential use in the treatment of autoimmune diseases, cancer therapy, and viral infections, as well as developing more efficient and cost-effective methods for its synthesis and purification.
Synthesemethoden
The synthesis of 8-(N-Methylalanine)cyclosporin A involves the modification of cyclosporin A by replacing the amino acid residue at position 8 with N-methylalanine. This modification is achieved by chemical synthesis using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of amino acid residues to a solid support, while the SPPS method involves the sequential coupling of amino acids in solution. The modified cyclosporin A is then purified by high-performance liquid chromatography (HPLC) to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
8-(N-Methylalanine)cyclosporin A has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent immunosuppressive activity, similar to cyclosporin A, but with reduced toxicity. It has also been shown to have anti-inflammatory, antifungal, and antiviral activities. Moreover, this compound has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
108466-41-7 |
|---|---|
Molekularformel |
C63H113N11O12 |
Molekulargewicht |
1216.6 g/mol |
IUPAC-Name |
(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,27,28-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-26-28-29-40(15)52(75)51-56(79)66-44(27-2)59(82)68(19)43(18)58(81)69(20)46(31-35(5)6)55(78)67-49(38(11)12)62(85)70(21)45(30-34(3)4)54(77)64-41(16)53(76)65-42(17)57(80)71(22)47(32-36(7)8)60(83)72(23)48(33-37(9)10)61(84)73(24)50(39(13)14)63(86)74(51)25/h26,28,34-52,75H,27,29-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b28-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51?,52-/m1/s1 |
InChI-Schlüssel |
QEHCSSQYOJCSKZ-KEPYCBRXSA-N |
Isomerische SMILES |
CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |
SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |
Kanonische SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |
Synonyme |
8-(N-methyl-D-alanine)cyclosporin A 8-(N-methyl-L-alanine)cyclosporin A 8-(N-methylalanine)cyclosporin A 8-(N-methylalanine)cyclosporin A, (L)-isomer MeAla(3)Cs |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





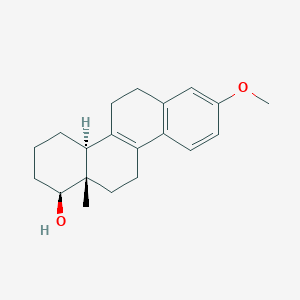
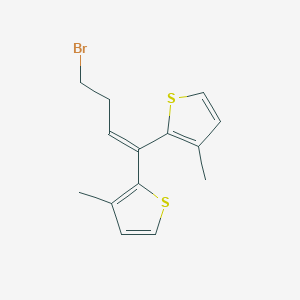
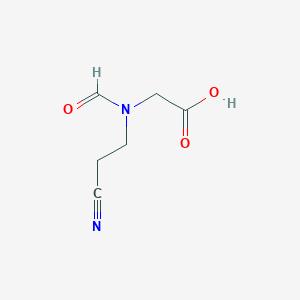
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
